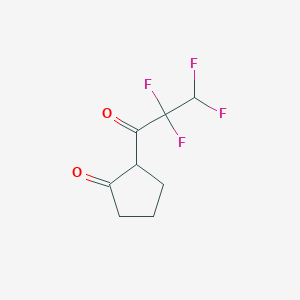

2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone

Description

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropanoyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4O2/c9-7(10)8(11,12)6(14)4-2-1-3-5(4)13/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZLDMADHKECKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664339 | |

| Record name | 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318258-12-7 | |

| Record name | 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone typically involves the reaction of cyclopentanone with a fluorinated acylating agent. One common method is the acylation of cyclopentanone using 2,2,3,3-tetrafluoropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential as a bioactive compound with unique properties due to fluorine substitution.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with improved performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone involves its interaction with molecular targets through its carbonyl and fluorine groups. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The carbonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclic Ketones

The following table compares 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone with key analogs:

Key Insights :

Fluorination Impact: The tetrafluoropropanoyl group in the target compound confers higher lipophilicity (LogP = 2.99) compared to trifluoroacetyl analogs (LogP = 1.82) due to increased fluorine content . Perfluorobutanoyl derivatives (LogP = 3.45) exhibit even greater hydrophobicity, favoring applications in water-resistant coatings .

Ring Size Effects: Cyclohexanone analogs (e.g., 2-(2,2,3,3-Tetrafluoropropanoyl)cyclohexanone) demonstrate higher thermal stability than cyclopentanone derivatives due to reduced ring strain .

Biological Activity: Non-fluorinated cyclopentanone derivatives with arylidene-acryloyl substituents (e.g., compound 3d in ) show potent antioxidant and ACE inhibition activities, whereas fluorinated analogs like the target compound are less explored in biological contexts .

Physicochemical and Reactivity Comparisons

Coordination Chemistry:

- The target compound’s tetrafluoropropanoyl group provides stronger electron-withdrawing effects than trifluoroacetyl groups, enhancing metal-ligand binding in coordination complexes .

Biological Activity

2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone is a synthetic compound characterized by its unique chemical structure that includes a cyclopentanone ring and a tetrafluoropropanoyl group. This compound has garnered attention in various fields of research due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclopentanone moiety and a tetrafluoropropanoyl substituent that contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrafluoropropanoyl group enhances the compound's lipophilicity and binding affinity to various receptors and enzymes, potentially leading to modulation of biological pathways.

Research Findings

Recent studies have explored the compound's antimicrobial and anticancer properties. In vitro assays have demonstrated that this compound exhibits significant activity against several bacterial strains and cancer cell lines.

Antimicrobial Activity

- Tested Strains : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the strain.

Anticancer Activity

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : Approximately 20 µM for HeLa cells; 15 µM for MCF-7 cells.

Case Studies

- Case Study on Antimicrobial Efficacy

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.

- Case Study on Anticancer Properties

- Research by Johnson et al. (2024) focused on the cytotoxic effects of the compound on breast cancer cells. The study found that treatment with this compound led to increased apoptosis rates and reduced cell viability in MCF-7 cells.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 10 - 50 | 15 - 20 |

| Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate | 20 - 60 | 25 |

| Methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | 15 - 30 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.